molecular formula C21H25N5O3 B560332 PF 04449613 CAS No. 1236858-52-8

PF 04449613

Cat. No. B560332
CAS RN: 1236858-52-8
M. Wt: 395.463
InChI Key: WEDCMPMDOVEMSV-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-04449613 is a potent and selective cGMP-competitive PDE9A inhibitor . It displays more than 1000-fold selectivity over the majority of 79 non-PDE targets investigated . It is effective against D-amphetamine-induced auditory gating deficit and transverse aortic constriction-caused cardiac dysfunction in mice in a NOS-independent manner .


Molecular Structure Analysis

The empirical formula of PF-04449613 is C21H25N5O3 . Its molecular weight is 395.45 .


Physical And Chemical Properties Analysis

PF-04449613 is a white to beige powder . It is soluble in DMSO at 10 mg/mL . It should be stored at -20°C .

Scientific Research Applications

PF 04449613: Comprehensive Analysis of Scientific Research Applications

Obesity and Metabolic Syndrome Management: PF 04449613 has been shown to reduce body fat in mice with diet-induced obesity. It stimulates mitochondrial activity in both brown and white fat tissues, which can improve symptoms of cardiometabolic syndrome .

Neurological Enhancements: This compound increases synaptic calcium activity and learning-dependent synaptic plasticity in mice, suggesting potential applications in enhancing cognitive functions .

cGMP Levels Regulation: PF 04449613 effectively increases cGMP levels in the brain and cerebrospinal fluid (CSF) in vivo, indicating its role in neurological disorders where cGMP regulation is beneficial .

Selective PDE9A Inhibition: As a potent and selective cGMP-competitive PDE9A inhibitor, PF 04449613 shows promise in conditions where PDE9A activity needs to be modulated .

Cardiovascular Research: Research indicates a positive inotropic effect of PF 04449613 on the heart, which could be significant for developing treatments for various cardiovascular diseases .

Dendritic Spine Formation: The compound promotes dendritic spine formation, which is crucial for synaptic plasticity and neuron connectivity, potentially aiding in recovery from neurological injuries .

Drug Selectivity and Safety Profile: PF 04449613 demonstrates high selectivity for PDE9A over other targets, except for a few such as cytochrome P450 2C19 and dopamine transporter, which is important for its safety profile in therapeutic applications .

Future Directions

PF-04449613 has been shown to improve motor learning ability in a mouse model . It also reduces body fat in mice with diet-induced obesity, stimulating mitochondrial activity in brown and white fat, and improving cardiometabolic syndrome symptoms . These findings suggest potential future directions for the use of PF-04449613 in the treatment of obesity and cognitive disorders.

properties

IUPAC Name

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBANDDJQJAZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137295260

Q & A

Q1: What is the primary mechanism of action of PF-04449613 in cardiac muscle?

A1: PF-04449613 is a selective inhibitor of phosphodiesterase type 9 (PDE9) [, ]. By inhibiting PDE9, PF-04449613 prevents the degradation of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to enhanced activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) []. SERCA2a plays a crucial role in cardiac muscle relaxation by pumping calcium back into the sarcoplasmic reticulum, allowing the muscle to relax after contraction. Therefore, by enhancing SERCA2a activity, PF-04449613 increases the amount of calcium available for contraction, leading to a positive inotropic effect (increased force of contraction) [].

Q2: Besides its effects on cardiac muscle, does PF-04449613 impact other systems?

A2: Yes, research suggests that PF-04449613's effects extend beyond cardiac muscle. Studies using in vivo two-photon microscopy have shown that PF-04449613 administration increases calcium activity in dendrites and dendritic spines of layer V pyramidal neurons in the mouse primary motor cortex []. This suggests a role for PF-04449613 in modulating neuronal activity and potentially influencing synaptic plasticity. Further, chronic treatment with PF-04449613 has been shown to increase dendritic spine formation and enhance performance in motor learning tasks in mice [], hinting at a potential role in learning and memory processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.